molecular formula C13H13NO3 B8472081 Methyl 4-cyano-3-(cyclobutyloxy)benzoate

Methyl 4-cyano-3-(cyclobutyloxy)benzoate

Cat. No.: B8472081
M. Wt: 231.25 g/mol
InChI Key: RIGQRARSGZETII-UHFFFAOYSA-N
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Description

Methyl 4-cyano-3-(cyclobutyloxy)benzoate is a substituted benzoate ester featuring a cyano group at the para position (C4), a cyclobutyloxy moiety at the meta position (C3), and a methyl ester group at the carboxylate position. This compound belongs to a broader class of benzoate derivatives, which are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. Its structural uniqueness lies in the combination of a polar cyano group and a sterically demanding cyclobutyl ether, which may influence its physicochemical properties (e.g., solubility, stability) and biological activity .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

methyl 4-cyano-3-cyclobutyloxybenzoate

InChI

InChI=1S/C13H13NO3/c1-16-13(15)9-5-6-10(8-14)12(7-9)17-11-3-2-4-11/h5-7,11H,2-4H2,1H3

InChI Key

RIGQRARSGZETII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#N)OC2CCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Methyl 4-cyano-3-(cyclobutyloxy)benzoate with structurally related benzoate esters, emphasizing substituent effects and applications:

Compound Name Substituents (Positions) Key Functional Groups Known Applications/Properties References
This compound C4: -CN, C3: -O-cyclobutyl, COOCH₃ Cyano, ether, ester Potential agrochemical/pharmaceutical precursor (inferred)
Methyl benzoate C4: H, C3: H, COOCH₃ Ester Insecticidal fumigant (LC₅₀: 0.1 µL/L air)
Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate C4: -OH, C3: -O-(cyclopropylmethyl), COOCH₃ Hydroxyl, ether, ester Structural analog in crystallography studies
Benzyl benzoate Benzyl ester (no substituents) Ester, aromatic Cosmetic/fragrance ingredient (balsamic odor)
Methyl 4-cyano-3-methylbenzoate C4: -CN, C3: -CH₃, COOCH₃ Cyano, methyl, ester Synthetic intermediate for bioactive molecules

Key Comparisons

Bioactivity and Toxicity: Methyl benzoate exhibits potent insecticidal activity (100% mortality in Plodia interpunctella at 0.01 µL/cm³ air) due to its volatility and low molecular weight . In contrast, the bulky cyclobutyloxy group in this compound may reduce volatility but enhance binding specificity in pharmaceutical contexts . Benzyl benzoate, while non-toxic in cosmetics, shows mild dermal irritation in concentrated forms . The cyano group in the target compound could introduce additional reactivity or toxicity risks, though direct data are lacking.

Synthetic Accessibility: this compound likely requires multi-step synthesis involving etherification (cyclobutyloxy addition) and esterification, similar to the preparation of methyl 4-((2-formylphenoxy)methyl)benzoate derivatives . Simpler analogs like methyl benzoate are commercially available or synthesized via direct esterification of benzoic acid .

The cyclobutyloxy moiety introduces steric hindrance, which may reduce crystallization tendencies compared to smaller substituents (e.g., cyclopropane in Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate) .

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